molecular formula C14H24Cl2N2 B1424102 N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride CAS No. 1211485-18-5

N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride

Cat. No. B1424102
M. Wt: 291.3 g/mol
InChI Key: BJYROXGBGCDHLQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, including its melting and boiling points, solubility, color, odor, and any notable chemical properties.


Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of related compounds involving N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride has been explored in various studies. For example, Younas, Hallaoui, and Anouar (2014) synthesized a compound through 1,3-dipolar cycloaddition reaction, establishing the structure via NMR spectroscopy, Elemental Analysis, and MS data (Aouine Younas et al., 2014).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated remarkable photocytotoxicity in red light and were used for cellular imaging, as explored by Basu et al. (2014). These complexes showed a Fe(III)/Fe(II) redox couple and were ingested in the nucleus of HeLa and HaCaT cells, interacting with DNA (Uttara Basu et al., 2014).

Thermodynamic Analysis in Synthesis

  • Jafari (2018) studied the synthesis of an imine derivative involving phenyl-N-((R)-2-((piperidine-1-yl) methyl)cyclohexylidene)methanamine. The study focused on thermodynamic parameters at different temperatures using the density functional theory method, providing insights into optimal synthesis conditions (M. Jafari, 2018).

Antiosteoclast Activity

  • A study by Reddy et al. (2012) synthesized a family of compounds including piperidin-2-yl-methanamine, revealing moderate to high antiosteoclast and osteoblast activity. This research contributes to understanding the potential applications of these compounds in bone health (G. S. Reddy et al., 2012).

Asymmetric Synthesis

  • Froelich et al. (1996) described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using derivatives of piperidinylmethanamine, showcasing the potential of these compounds in creating diverse molecular structures (O. Froelich et al., 1996).

Neurotoxin Study

  • In the context of Parkinsonism, a study by Javitch et al. (1985) explored N-Methyl-4-phenylpyridine, a metabolite of a similar compound, demonstrating its selective toxicity to dopamine neurons. This research provides insights into the neurotoxic effects of related compounds (J. Javitch et al., 1985).

Synthesis and Docking Studies

  • Bommeraa et al. (2019) developed a method to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine by coupling a related phenyl)methanamine compound, demonstrating the versatility of these compounds in synthesizing novel structures (Ravi Kumar Bommeraa et al., 2019).

Electrophoresis and Separation Science

  • A study by Ye et al. (2012) used nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, including phenylalkyl-substituted amines, highlighting the analytical applications of these compounds in pharmaceutical quality control (Lei Ye et al., 2012).

Serotonin Receptor Study

  • The compound WAY-100635, involving phenyl-piperazinyl methanamine, was studied by Craven et al. (1994) for its effects on serotonin-containing neurons. This research provides insights into the potential neurological applications of these compounds (R. Craven et al., 1994).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-benzyl-N-methyl-1-piperidin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14;;/h2-6,14-15H,7-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYROXGBGCDHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNCC1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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